5-butyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Description
The compound 5-butyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione belongs to the pyrazolo[3,4-b]pyridine-dione class, characterized by a fused bicyclic core with a pyrazole ring and a pyridine-dione moiety. Its structure includes a butyl chain at position 5, a methyl group at position 6, and a phenyl substituent at position 2. While specific data on its synthesis or bioactivity are unavailable in the provided evidence, its structural analogs offer insights into its behavior.
Properties
IUPAC Name |
5-butyl-6-methyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-4-10-13-11(2)18-16-14(15(13)21)17(22)20(19-16)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEHFOSAYDUXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a β-ketoester, the intermediate pyrazole can be formed, which then undergoes further reactions to form the final pyrazolopyridine structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Nucleophilic Reactions at the Dione Carbonyls
The 3,4-dione moiety undergoes nucleophilic attacks due to its electrophilic carbonyl carbons. Key reactions include:
These reactions are critical for introducing alkyl/aryl groups or functionalizing the dione system for pharmacological optimization .
Electrophilic Aromatic Substitution
The pyridine and pyrazole rings exhibit distinct reactivity:
-
Pyridine Ring (C5/C6): Electron-deficient due to the dione, favoring directed meta-substitution.
-
Pyrazole Ring (C3/N1): Activated for electrophilic attack at C4/C5 positions .
Notable examples:
| Electrophile | Conditions | Regioselectivity | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitration at pyridine C5 | |
| Br₂/FeCl₃ | CHCl₃, 25°C | Bromination at pyrazole C4 |
Steric hindrance from the 5-butyl group limits substitution at adjacent positions .
Transition Metal-Catalyzed Cross-Couplings
The phenyl group at C2 participates in Suzuki-Miyaura couplings:
| Coupling Partner | Catalyst System | Yield | Application | Source |
|---|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 78% | Biaryl derivatives | |
| Vinylboronate | Pd(OAc)₂, SPhos, THF | 65% | Extended π-systems |
These reactions enable diversification of the aryl moiety for structure-activity relationship (SAR) studies .
NH Functionalization at Pyrazole
The NH proton (pKa ~8.5) undergoes deprotonation and subsequent alkylation/acylation:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| CH₃I, NaH | DMF, 0°C → RT | N1-methylated derivative | |
| Ac₂O, DMAP | CH₂Cl₂, reflux | N1-acetylated analog |
N1-modifications enhance metabolic stability in preclinical models .
Cycloaddition and Annulation Reactions
The dione system participates in [3+2] and [4+2] cycloadditions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azide, CuI, DIPEA | Triazole-fused hybrids | |
| Diels-Alder | Maleic anhydride, Δ | Tetracyclic adducts |
These transformations are pivotal for generating polycyclic architectures with enhanced bioactivity .
Redox Transformations
Controlled reductions/oxidations modify the dione system:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| NaBH₄/MeOH | 0°C, 30 min | Partial reduction to diol | |
| DDQ, CH₂Cl₂ | RT, 12 hr | Dehydrogenation to aromatic |
Reductive pathways are exploited to generate prodrug candidates .
Solvent- and Catalyst-Dependent Reactivity
Recent advances highlight green chemistry approaches:
| Methodology | Conditions | Efficiency | Source |
|---|---|---|---|
| Microwave-assisted synthesis | InCl₃, H₂O/EtOH, 100°C | 85% yield in 20 min | |
| Ultrasound-promoted | (±)-CSA, H₂O/EtOH, 50°C | 92% conversion |
These methods reduce reaction times and improve sustainability .
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is with a molecular weight of 297.3517 g/mol. Its structure features a pyrazolo[3,4-b]pyridine backbone, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit antimicrobial properties. For instance, studies have shown that 5-butyl-6-methyl-2-phenyl derivatives demonstrate significant antifungal activity against Saccharomyces cerevisiae and other fungi. The following table presents the antifungal activity of this compound compared to known antifungals:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| 5-butyl-6-methyl-2-phenyl-pyrazolo[3,4-b]pyridine | 32 µg/mL | Moderate |
| Fluconazole | 16 µg/mL | Strong |
| Amphotericin B | 0.5 µg/mL | Very Strong |
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer potential. It has been shown to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A recent study synthesized several derivatives of pyrazolo[3,4-b]pyridines and tested their inhibitory effects on TRKA:
| Derivative | IC50 (nM) | Target |
|---|---|---|
| 5-butyl-6-methyl-2-phenyl derivative | 50 | TRKA |
| Other synthesized derivatives | 20 - 100 | TRKA |
Case Studies
- Antifungal Study : A study published in Chemistry & Biodiversity evaluated the antifungal efficacy of various pyrazolo[3,4-b]pyridine derivatives against Candida albicans. The results indicated that modifications at the phenyl ring significantly enhance antifungal activity compared to unmodified compounds .
- Cancer Research : In a study published in Molecules, researchers explored the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives against TRK receptors. They found that specific substitutions at the 6-position improved binding affinity and selectivity for TRKA .
Mechanism of Action
The mechanism of action of 5-butyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment .
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes such as kinases or proteases.
Receptors: Binding to receptors involved in signal transduction pathways, affecting cellular communication and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Key data for the target compound and analogs are summarized below:
Key Observations:
- Phenyl groups (common in all compounds) may facilitate π-π stacking interactions in biological targets.
- Melting Points : Higher melting points (e.g., 265°C for compound 11 ) correlate with crystalline stability, which is advantageous for formulation .
Biological Activity
5-butyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a member of the pyrazolo[3,4-b]pyridine class of compounds, which are known for their diverse biological activities. These compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that contributes to its biological activity. The presence of butyl and methyl groups enhances lipophilicity, potentially influencing its interaction with biological membranes and targets.
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. A study demonstrated that derivatives of this class can inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. Specifically, some synthesized derivatives showed nanomolar inhibitory activities against TRKA, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The antimicrobial activity of pyrazolo[3,4-b]pyridines has been documented in several studies. Compounds with similar structures have shown effectiveness against a range of bacterial strains. For instance, derivatives were evaluated against Staphylococcus aureus and Escherichia coli, with some exhibiting potent antibacterial effects . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, pyrazolo[3,4-b]pyridines have been investigated for their anti-inflammatory properties. Compounds within this class have been shown to inhibit inflammatory cytokines and pathways involved in chronic inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo[3,4-b]pyridines act as enzyme inhibitors that interfere with key metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The compound may modulate receptor activity involved in cell signaling pathways critical for tumor growth or inflammation.
- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane integrity or fluidity.
Q & A
Q. What are the most efficient synthetic routes for 5-butyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione?
Methodological Answer: A widely used approach involves cyclocondensation of hydrazine derivatives with ethyl carboxylate intermediates in alcoholic solvents (e.g., ethanol or methanol) under reflux (~78°C). For example, reacting 1,3-dialkyl-1H-pyrazole-5-amine with substituted pyridine precursors in ethanol yields pyrazolo[3,4-b]pyridine derivatives with high purity (87% yield) . Key steps include:
- Reaction Monitoring: Thin-layer chromatography (TLC) to track progress.
- Purification: Column chromatography (ethyl acetate/hexane gradient) for isolating the target compound .
| Example Synthesis Parameters |
|---|
| Solvent: Ethanol |
| Temperature: 78°C |
| Yield: 87% |
| Purification: Column chromatography |
Q. Which spectroscopic techniques are critical for structural characterization of pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and ring fusion (e.g., δ 9.25 ppm for aromatic protons in pyrazolo-pyridine systems) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 228.207 for similar derivatives) .
- X-ray Crystallography: Resolves regiochemistry of substituents (e.g., distinguishing 3,4-dione vs. alternative tautomers) .
Q. What biological activities are associated with pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer: These compounds exhibit diverse activities, including kinase inhibition and anticancer properties. For example:
- Anticancer Screening: Use MTT assays to evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 μM in some derivatives) .
- Enzyme Inhibition: Molecular docking studies to predict binding affinity for targets like cyclin-dependent kinases (CDKs) .
Advanced Research Questions
Q. How can computational methods resolve regioselectivity challenges in functionalizing pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations predict electron density distribution, guiding functionalization at electron-deficient positions (e.g., C-5 or C-7). For example:
- Electrophilic Substitution: Fukui indices identify nucleophilic sites, validated experimentally via bromination or nitration .
- Transition-State Modeling: Simulate reaction pathways for Suzuki-Miyaura cross-coupling at specific positions .
| Key Computational Parameters |
|---|
| Software: Gaussian 16 |
| Basis Set: B3LYP/6-311+G(d,p) |
| Solvent Model: PCM (ethanol) |
Q. How can conflicting bioactivity data for pyrazolo[3,4-b]pyridine derivatives be resolved?
Methodological Answer: Contradictions often arise from varying substituent effects or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., alkyl vs. aryl groups) and compare IC₅₀ values .
- Assay Standardization: Use consistent cell lines (e.g., HeLa or MCF-7) and normalize results to positive controls (e.g., doxorubicin) .
Q. What strategies optimize the pharmacokinetic profile of 5-butyl-6-methyl-2-phenyl derivatives?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility without compromising activity .
- Metabolic Stability: Microsomal assays (e.g., liver microsomes) to identify metabolic soft spots and guide structural modifications .
| Pharmacokinetic Optimization Workflow |
|---|
| 1. LogP Calculation (Target: 2–3) |
| 2. Plasma Protein Binding Assay |
| 3. CYP450 Inhibition Screening |
Q. How can regioselective bicyclization methods expand the structural diversity of pyrazolo[3,4-b]pyridine cores?
Methodological Answer: Four-component bicyclization reactions enable skeletal diversification. For example:
- Multicomponent Reaction (MCR): Combine aldehydes, amines, and ketones under acidic conditions to generate fused heterocycles .
- Catalysis: Palladium(II) acetate and phosphine ligands (e.g., SPhos) for cross-coupling at specific positions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
